

Noricaritin: A Technical Guide to its Natural Sources, Biosynthesis, and Analysis

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Compound of Interest

Compound Name: Noricaritin

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Introduction

Noricaritin is a prenylated flavonoid found within the plant genus *Epimedium*. This document serves as an in-depth technical guide to the natural occurrence, biosynthesis, and analytical methodologies for **Noricaritin**. The information presented herein is intended to support research and development efforts in natural product chemistry, pharmacology, and drug discovery.

Natural Occurrence of Noricaritin

Noricaritin is a constituent of plants belonging to the genus *Epimedium*, a member of the Berberidaceae family. The primary documented source of **Noricaritin** is *Epimedium brevicornu* Maxim, a plant species widely utilized in traditional medicine and of significant interest to the pharmaceutical industry.

While specific quantitative data for **Noricaritin** remains limited in publicly available literature, studies on the flavonoid composition of *Epimedium* species provide valuable context for its natural occurrence. The concentration of flavonoids in these plants is known to vary considerably based on several factors:

- Plant Part: Flavonoid content is generally highest in the leaves, followed by the roots and stems.

- **Geographical Origin:** The cultivation location significantly impacts the accumulation of secondary metabolites, including flavonoids.
- **Species and Genotype:** Different species and even different populations of the same species can exhibit substantial variations in their flavonoid profiles.

Table 1: Major Flavonoids Quantified in *Epimedium brevicornu*

Flavonoid	Concentration Range (mg/g dry weight)	Plant Part	Reference
Epimedin A	2.31 - 8.42	Aerial Parts	[No specific citation for Noricaritin]
Epimedin B	6.67 - 55.7	Aerial Parts	[No specific citation for Noricaritin]
Epimedin C	5.39 - 23.0	Aerial Parts	[No specific citation for Noricaritin]
Icariin	8.50 - 39.9	Aerial Parts	[No specific citation for Noricaritin]
Noricaritin	Data not available	Leaves	

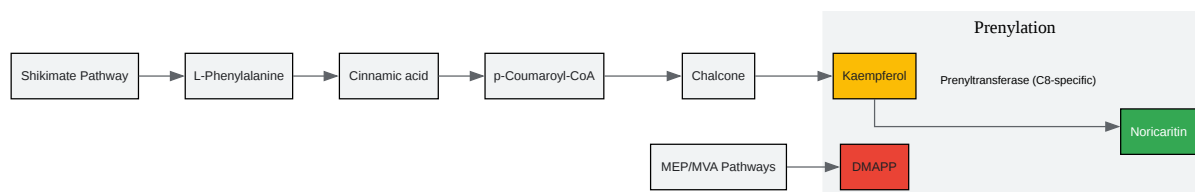
Note: While quantitative data for **Noricaritin** is not specified in the cited literature, its presence in *Epimedium brevicornu* is confirmed. The data for other major flavonoids is provided for comparative context.

Biosynthesis of Noricaritin

The biosynthesis of **Noricaritin** follows the general pathway of 8-prenylated flavonols. This pathway is a confluence of the shikimate and mevalonate (or MEP/DOXP) pathways, which provide the flavonoid backbone and the prenyl group, respectively.

The proposed biosynthetic pathway for **Noricaritin** begins with the flavonoid kaempferol. A key enzymatic step is the attachment of a dimethylallyl pyrophosphate (DMAPP) group to the C-8

position of the kaempferol backbone. This reaction is catalyzed by a flavonoid-specific prenyltransferase.



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Proposed biosynthetic pathway of **Noricaritin**.

Experimental Protocols

Extraction and Isolation of Noricaritin

The following is a generalized protocol for the extraction and isolation of **Noricaritin** from the leaves of *Epimedium brevicornu*, based on established methods for flavonoids from this genus.

[1]

1. Extraction:

- Air-dry and powder the leaves of *Epimedium brevicornu*.
- Extract the powdered material with 80% ethanol at room temperature with sonication or by reflux.
- Filter the extract and concentrate under reduced pressure to obtain a crude extract.

2. Fractionation and Column Chromatography:

- Suspend the crude extract in water and partition successively with petroleum ether, ethyl acetate, and n-butanol.
- Subject the ethyl acetate fraction, which is expected to contain **Noricaritin**, to column chromatography on a silica gel column.

- Elute the column with a gradient of chloroform-methanol to obtain several fractions.
- Further purify the **Noricaritin**-containing fractions using an ODS (C18) column with a methanol-water gradient.
- Final purification can be achieved using Sephadex LH-20 column chromatography with methanol as the eluent, followed by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

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```
Start [label="Powdered Leaves of\nEpimedium brevicornu"]; Extraction  
[label="80% Ethanol Extraction"]; Crude_Extract [label="Crude  
Extract"]; Partition [label="Liquid-Liquid Partition"]; EtOAc_Fraction  
[label="Ethyl Acetate Fraction", fillcolor="#FBBC05"]; Silica_Gel  
[label="Silica Gel Column\n\nChromatography"]; ODS_Column [label="ODS  
Column\n\nChromatography"]; Sephadex [label="Sephadex LH-  
20\n\nChromatography"]; RP_HPLC [label="Preparative RP-HPLC"];  
Pure_Noricaritin [label="Pure Noricaritin", fillcolor="#34A853",  
fontcolor="#FFFFFF"];
```

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Start -> Extraction; Extraction -> Crude_Extract; Crude_Extract ->  
Partition; Partition -> EtOAc_Fraction; EtOAc_Fraction -> Silica_Gel;  
Silica_Gel -> ODS_Column; ODS_Column -> Sephadex; Sephadex -> RP_HPLC;  
RP_HPLC -> Pure_Noricaritin; }
```

General workflow for the isolation of **Noricaritin**.

Quantitative Analysis of Noricaritin by HPLC-DAD

High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD) is a suitable method for the quantification of **Noricaritin** in plant extracts.

1. Sample Preparation:

- Extract a known weight of powdered plant material with methanol or 80% ethanol using ultrasonication.
- Filter the extract through a 0.45 µm syringe filter before injection.

2. HPLC Conditions:

- Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
- Mobile Phase: A gradient of acetonitrile (A) and water with 0.1% formic acid (B).
- Flow Rate: 1.0 mL/min.
- Detection: Diode Array Detector (DAD) monitoring at the maximum absorbance wavelength of **Noricaritin** (typically in the range of 270 nm and 350 nm for flavonols).
- Quantification: Use a calibration curve prepared with an isolated and purified **Noricaritin** standard of known concentration.

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```
Sample_Prep [label="Sample Preparation\n(Extraction & Filtration)"];  
HPLC_System [label="HPLC System\n(C18 Column)"]; DAD_Detector  
[label="DAD Detector"]; Data_Analysis [label="Data  
Analysis\n(Quantification)"];
```

```
Sample_Prep -> HPLC_System; HPLC_System -> DAD_Detector; DAD_Detector  
-> Data_Analysis; }
```

Workflow for HPLC-DAD quantification of **Noricaritin**.

Conclusion

Noricaritin is a naturally occurring prenylated flavonoid with its primary source being *Epimedium brevicornu*. While further research is needed to quantify its concentration in various plant tissues and under different environmental conditions, the established methodologies for flavonoid isolation and analysis provide a solid foundation for future studies. The elucidation of its biosynthetic pathway opens avenues for metabolic engineering and synthetic biology approaches to enhance its production. This technical guide provides a comprehensive overview for researchers and professionals working on the exploration and development of **Noricaritin** and other valuable natural products.

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References

- 1. A new flavonoid from *Epimedium brevicornu* Maxim - PubMed [pubmed.ncbi.nlm.nih.gov]
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